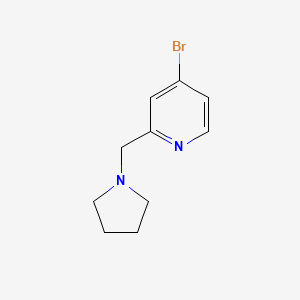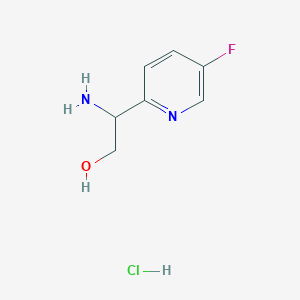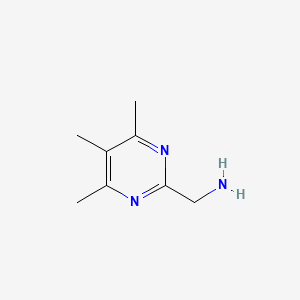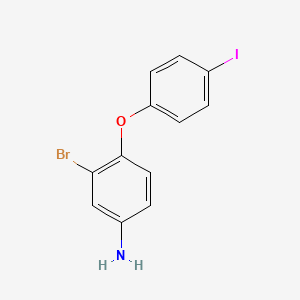![molecular formula C13H19NO2 B1401165 [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine CAS No. 1340500-21-1](/img/structure/B1401165.png)
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine” is an organic compound that belongs to the class of amines. It is known for its potential in various applications in scientific research and industry. The CAS number for this compound is 1340500-21-1 .
Molecular Structure Analysis
The molecular structure of “[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine” is represented by the canonical SMILES string:CCOc1cccc(OCC(N)C2CC2)c1 . This indicates that the compound contains a cyclopropyl group, an ethoxyphenoxy group, and an ethylamine group .
Scientific Research Applications
Synthesis of Heterocyclic Scaffolds
Piotrowski and Kerr (2018) describe the cyclopropanation of 1,3-dienes and its application in synthesizing heterocyclic scaffolds. They focus on tandem cyclopropanation and the Cloke-Wilson rearrangement, which leads to various adducts that can undergo oxygen to nitrogen substitution with different amines under palladium catalysis. This process is significant for the development of complex molecular structures in pharmaceuticals and agrochemicals. Piotrowski & Kerr, 2018.
Hydrocarbonation and Hydroamination
Nakamura, Bajracharya, and Yamamoto (2003) explored the reaction of 3,3-dihexylcyclopropene with carbon and amine pronucleophiles, facilitated by palladium catalysts. This research is pertinent in organic synthesis, especially in the formation of allylated nucleophiles, which have applications in various synthetic pathways including pharmaceuticals. Nakamura et al., 2003.
Amination of Heterocyclic Compounds
Al-taweel, Al-Trawneh, and Al-Trawneh (2019) demonstrate the palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines, resulting in compounds with potential antimicrobial properties. Such synthetic pathways contribute to the development of new drugs and bioactive molecules. Al-taweel et al., 2019.
Synthesis of Triazol Derivatives
Xin (2003) reported on the synthesis of ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one, which is a process involving multiple steps like Willamson synthesis and reductive amination. Such compounds are crucial in the development of pharmaceuticals and agrochemicals due to their unique structural and functional properties. Xin, 2003.
Synthesis of Cyclopropyl Amines
Kadikova et al. (2015) discuss the synthesis of cyclopropyl amines using enamines and aluminum carbenoids, which offers an advantage over traditional cyclopropanation reagents. This method is significant in the synthesis of complex amines used in medicinal chemistry. Kadikova et al., 2015.
properties
IUPAC Name |
1-cyclopropyl-2-(3-ethoxyphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-15-11-4-3-5-12(8-11)16-9-13(14)10-6-7-10/h3-5,8,10,13H,2,6-7,9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJEYAZOFSVSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC(C2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine](/img/structure/B1401097.png)
amine](/img/structure/B1401098.png)
![N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1401099.png)



![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1401105.png)